molecular formula C21H23FN4S B2436072 4-(4-Cyclopentylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine CAS No. 611197-42-3

4-(4-Cyclopentylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

Cat. No.: B2436072
CAS No.: 611197-42-3
M. Wt: 382.5
InChI Key: VQOLTXCNQCEYQY-UHFFFAOYSA-N
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Description

4-(4-Cyclopentylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the thienopyrimidine class This compound is characterized by its unique structure, which includes a cyclopentylpiperazine moiety and a fluorophenyl group attached to a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyclopentylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the construction of the thienopyrimidine ring followed by the introduction of the cyclopentylpiperazine and fluorophenyl groups. Key steps in the synthesis may involve:

    Gewald Reaction: This step involves the formation of the thienopyrimidine core.

    Cyclization: The cyclization process helps in forming the desired heterocyclic structure.

    Substitution Reactions: Introduction of the cyclopentylpiperazine and fluorophenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyclopentylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the thienopyrimidine core.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Dichloromethane (DCM), dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-(4-Cyclopentylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

    Biological Research: The compound is investigated for its biological activity, including its effects on cellular pathways and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 4-(4-Cyclopentylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Phenyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine
  • 4-(4-(Trifluoromethyl)phenyl)thieno[2,3-d]pyrimidine

Uniqueness

4-(4-Cyclopentylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentylpiperazine moiety and fluorophenyl group contribute to its high binding affinity and specificity for certain molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-(4-cyclopentylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4S/c22-16-7-5-15(6-8-16)18-13-27-21-19(18)20(23-14-24-21)26-11-9-25(10-12-26)17-3-1-2-4-17/h5-8,13-14,17H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOLTXCNQCEYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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